Lactose, monohydrate
Overview
Description
Lactose, monohydrate, commonly known as milk sugar, is a disaccharide composed of galactose and glucose. It has the molecular formula C₁₂H₂₂O₁₁·H₂O. This compound is found naturally in milk and dairy products, making up about 2-8% of milk by mass . This compound is a white, water-soluble, non-hygroscopic solid with a mildly sweet taste . It is widely used in the food and pharmaceutical industries as a sweetener, stabilizer, and filler .
Scientific Research Applications
Lactose, monohydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Serves as a carbon source in microbiological media for the cultivation of bacteria.
Medicine: Commonly used as an excipient in pharmaceutical formulations, including tablets and capsules.
Mechanism of Action
Target of Action
D-Lactose (monohydrate), also known as lactose hydrate, primarily targets the enzyme lactase . Lactase is responsible for the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose . This enzymatic action is crucial in neonates, where the glucose released serves as a major energy source .
Mode of Action
The interaction of D-Lactose (monohydrate) with lactase results in the breakdown of the disaccharide into glucose and galactose . This hydrolysis is a critical step in the digestion and absorption of lactose, particularly in the small intestine .
Biochemical Pathways
The hydrolysis of lactose by lactase is a key step in the lactose metabolism pathway . The glucose and galactose produced are then absorbed into the bloodstream and utilized in various metabolic processes. Glucose serves as a primary energy source, while galactose is involved in the synthesis of glycoproteins and glycolipids .
Pharmacokinetics
The pharmacokinetics of D-Lactose (monohydrate) primarily involve its digestion and absorption in the gastrointestinal tract . After ingestion, lactose is hydrolyzed by lactase in the small intestine into glucose and galactose, which are then absorbed into the bloodstream . The rate of absorption and subsequent bioavailability are influenced by factors such as lactase activity and the presence of other nutrients .
Result of Action
The hydrolysis of D-Lactose (monohydrate) by lactase results in the production of glucose and galactose . These monosaccharides are essential for various physiological functions. Glucose is a primary energy source for cells, while galactose plays a role in the synthesis of glycoproteins and glycolipids .
Action Environment
The action of D-Lactose (monohydrate) is influenced by various environmental factors. For instance, the activity of lactase and the efficiency of lactose hydrolysis can be affected by factors such as pH and temperature . Additionally, the presence of water is necessary for the formation of lactose monohydrate from its anhydrous form .
Future Directions
Biochemical Analysis
Biochemical Properties
The enzyme lactase hydrolyzes D-Lactose monohydrate to its constituent monosaccharides . In neonates, glucose released via the action of lactase is a major energy source . The α-lactose crystallizes as a monohydrate (C 12 H 22 O 11 ·H 2 O), while β-lactose forms anhydrous crystals .
Cellular Effects
D-Lactose monohydrate plays a crucial role in cellular metabolism, particularly in neonates where the glucose released from the hydrolysis of lactose serves as a major energy source .
Molecular Mechanism
The hydrolysis of D-Lactose monohydrate is catalyzed by the enzyme lactase. This reaction involves the breaking of the glycosidic bond linking the glucose and galactose units, resulting in the release of these monosaccharides .
Temporal Effects in Laboratory Settings
The stability of D-Lactose monohydrate is influenced by its crystalline form. The α-lactose crystallizes as a monohydrate, which is more stable than the anhydrous β-lactose .
Dosage Effects in Animal Models
The effects of D-Lactose monohydrate in animal models are largely dependent on the activity of lactase. In species that produce this enzyme, lactose can be efficiently metabolized. In species or individuals with lactase deficiency, high doses of lactose can lead to digestive issues .
Metabolic Pathways
D-Lactose monohydrate is involved in the lactose metabolism pathway. The enzyme lactase, located in the brush border of the small intestine, hydrolyzes lactose into glucose and galactose .
Transport and Distribution
The monosaccharides resulting from the hydrolysis of D-Lactose monohydrate, glucose and galactose, are transported across the intestinal epithelium into the bloodstream for distribution to various tissues .
Subcellular Localization
The enzyme lactase, which hydrolyzes D-Lactose monohydrate, is localized in the brush border of the small intestine . This localization allows for efficient hydrolysis of lactose as it passes through the digestive tract.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactose, monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying off any excess moisture . The resulting product is a dry, white or pale yellow powder with a slightly sweet taste .
Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is first clarified and concentrated, then subjected to crystallization. The crystallized lactose is separated, washed, and dried to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Lactose, monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .
Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.
Isomerization: In alkaline solutions, lactose is isomerized to lactulose.
Hydrogenation: Catalytic hydrogenation of lactose produces lactitol, a polyhydric alcohol.
Common Reagents and Conditions:
Hydrolysis: Enzyme lactase, water, and mild acidic or neutral pH conditions.
Isomerization: Alkaline conditions and elevated temperatures.
Hydrogenation: Hydrogen gas and a metal catalyst such as nickel.
Major Products:
Hydrolysis: Glucose and galactose.
Isomerization: Lactulose.
Hydrogenation: Lactitol.
Comparison with Similar Compounds
Lactose, monohydrate can be compared with other similar disaccharides such as sucrose, maltose, and lactulose:
Sucrose: Composed of glucose and fructose.
Maltose: Composed of two glucose molecules.
Lactulose: An isomer of lactose, produced through isomerization.
This compound is unique due to its specific composition and properties, making it particularly suitable for use in the food and pharmaceutical industries .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10039-26-6, 64044-51-5 | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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